molecular formula C14H11NOS B161303 4-Benzyloxyphenyl isothiocyanate CAS No. 139768-71-1

4-Benzyloxyphenyl isothiocyanate

Cat. No. B161303
M. Wt: 241.31 g/mol
InChI Key: OQXRBXAFSXVCCO-UHFFFAOYSA-N
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Description

4-Benzyloxyphenyl isothiocyanate is a chemical compound used primarily for research and development . It is not recommended for medicinal, household, or other uses .


Molecular Structure Analysis

The molecular formula of 4-Benzyloxyphenyl isothiocyanate is C14H11NOS . Its molecular weight is 241.30800 .


Physical And Chemical Properties Analysis

The density of 4-Benzyloxyphenyl isothiocyanate is 1.09 g/cm3 . It has a boiling point of 392.9ºC at 760 mmHg and a melting point of 62 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Kobayashi et al. (2010) developed an efficient one-pot method for synthesizing 1,4-dihydro-3,1-benzoxazine-2-thiones, starting from 2-lithiophenyl isothiocyanates. This process, involving various carbonyl compounds, highlights the synthetic versatility of phenyl isothiocyanates in organic chemistry (Kobayashi, Yokoi, Komatsu, & Konishi, 2010).

Antiproliferative Effects

  • Visanji et al. (2004) investigated the effects of benzyl isothiocyanate on Caco-2 cell proliferation. They found that benzyl isothiocyanate induced G2/M phase cell cycle arrest, DNA damage, and activation of the G2/M checkpoint, suggesting its potential antiproliferative effects in cancer research (Visanji, Duthie, Pirie, Thompson, & Padfield, 2004).

Antimicrobial Activity

  • Dias et al. (2014) demonstrated the antimicrobial activity of benzyl isothiocyanate against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the compound's bactericidal properties and its effectiveness depending on chemical structure (Dias, Aires, & Saavedra, 2014).

Pharmaceutical Applications

  • Uppal et al. (2018) focused on enhancing the therapeutic application of benzyl isothiocyanate through chitosan nanoparticles. This approach addressed issues like solubility and bioavailability, suggesting a promising formulation for future biological applications (Uppal, Kaur, Kumar, Kaur, Shukla, & Mehta, 2018).

Bioconjugation and Labelling

Safety And Hazards

4-Benzyloxyphenyl isothiocyanate is considered hazardous . It is toxic if swallowed or inhaled, and it can cause severe skin burns and eye damage . It may also cause respiratory irritation and an allergic skin reaction .

Future Directions

Isothiocyanates, including 4-Benzyloxyphenyl isothiocyanate, have been found to have significant health-promoting effects, particularly in relation to their antioxidant mechanism of action . Future research is needed to standardize the methods for assessing the antimicrobial activity of isothiocyanates .

properties

IUPAC Name

1-isothiocyanato-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c17-11-15-13-6-8-14(9-7-13)16-10-12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXRBXAFSXVCCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370756
Record name 4-Benzyloxyphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxyphenyl isothiocyanate

CAS RN

139768-71-1
Record name 4-Benzyloxyphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BENZYLOXYPHENYL ISOTHIOCYANATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Thiophosgene (12.63 g) was added at 0° C. to a stirred suspension of calcium carbonate (11.05 g) in a mixture of dichloromethane (100 ml) and water (100 ml). A solution of p-benzyloxyaniline (16.5 g) in dichloromethane (100 ml) was added dropwise at 0° C. over 30 minutes. The mixture was stirred for four hours at 15° C. The organic layer was separated, dried and the solvent removed by evaporation to give a residue which was extracted into boiling hexane to give 4-benzyloxyphenylisothiocyanate (m.p. 69° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Ranise, A Spallarossa, S Cesarini… - Journal of medicinal …, 2005 - ACS Publications
… In contrast, reaction of alcohol 2 with 3-tolyl isothiocyanate and 4-benzyloxyphenyl isothiocyanate afforded only O-TCs 53 and 73 (library 2), respectively. It is noted that this anomalous …
Number of citations: 66 pubs.acs.org
S Knaggs, H Malkin, HMI Osborn… - Organic & …, 2005 - pubs.rsc.org
Two novel tyrosinase mediated drug delivery pathways have been investigated for the selective delivery of cytotoxic units to melanocytes from urea and thiourea prodrugs. The …
Number of citations: 52 pubs.rsc.org
MJ Hearn, ER Webster… - Journal of heterocyclic …, 2005 - Wiley Online Library
Piperidino‐3‐arylthioureas, of interest in the investigation of novel heterocyclic structures for their anti‐tubercular activity, may be conveniently prepared in good yield and purity by the …
Number of citations: 7 onlinelibrary.wiley.com

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